GNE-9822 is a potent and selective ITK inhibitor. GNE-9822 shows good ADME properties in preclinical species. Interleukin-2 inducible T-cell kinase (ITK), a member of the Tec family of tyrosine kinases, plays a major role in T-cell signaling downstream of the T-cell receptor (TCR), and considerable efforts have been directed toward discovery of ITK-selective inhibitors as potential treatments of inflammatory disorders such as asthma.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
GZ389988 is a potent Trk inhibitor. GZ389988 is currently under clinical trial for analgesic efficacy in patients with pain due to osteoarthritis of the knee (intra-articular dose)
Hydrogen sulfide (H2S) is a gaseous mediator which, like nitric oxide (NO), has numerous profound actions in mammalian physiology. GYY 4137 is a water-soluble, slow-releasing hydrogen sulfide (H2S) donor. When given intravenously, it demonstrates vasodilator and anti-hypertensive activity in rats, in either the acute (L-NAME-induced) or chronic (spontaneously hypertensive) hypertension models. Intravenous GYY 4137 also protects against endotoxic shock in rats, inhibiting tumor necrosis factor-α, interleukin (IL)-1β, and IL-6 production and reducing NF-κB activation, iNOS and cyclooxygenase-2 expression, and NO and prostaglandin E2 generation. GYY4137 is a novel water-soluble and slow releasing H2S donor. Hydrogen sulfide (H2S) is now recognized as the so called "third gasotransmitter" taking its place alongside nitric oxide and carbon monoxide. GYY4137 protects against myocardial ischemia and reperfusion injury by attenuating oxidative stress and apoptosis in rats. GYY4137 inhibits the inflammatory response by suppressing the activation of nuclear factor-kappa B and mitogen-activated protein kinases in Coxsackie virus B3-infected rat cardiomyocytes. GYY4137 exhibits potent anti-cancer activity by releasing H2S over a period of days.
GZ-793A inhibits dopamine uptake at the vesicular monoamine transporter-2 (VMAT2. A lobelane analog, GZ-793A interacts with the vesicular monoamine transporter-2 to inhibit the effect of methamphetamine.
GZD-824 is an orally available inhibitor of a broad spectrum of Bcr/Abl tyrosine kinase mutants including T315I (IC50s = 0.34 and 0.68 nM for wild-type Bcr/Abl and Bcr/AblT315I, respectively). It has been shown to suppress the proliferation of Bcr/Abl-positive K562 and Ku812 human chronic myelogenous leukemia cells (IC50s = 0.2 and 0.13 nM, respectively) and induce tumor regression in mouse xenograft tumor models driven by either wild-type or mutant Bcr/Abl. A novel orally bioavailable inhibitor against a broad spectrum of Bcr-Abl mutants. GZD824 is a novel orally bioavailable inhibitor against a broad spectrum of Bcr-Abl mutants including T315I. GZD824 tightly bound to Bcr-Abl(WT) and Bcr-Abl(T315I) with K(d) values of 0.32 and 0.71 nM, respectively, and strongly inhibited the kinase functions with nanomolar IC values. GZD824 potently suppressed proliferation of Bcr-Abl-positive K562 and Ku812 human CML cells with IC values of 0.2 and 0.13 nM, respectively. GZD824 also displayed good oral bioavailability (48.7%), a reasonable half-life (10.6 h), and promising in vivo antitumor efficacy. It induced tumor regression in mouse xenograft tumor models driven by Bcr-Abl(WT) or the mutants and significantly improved the survival of mice bearing an allograft leukemia model with Ba/F3 cells harboring Bcr-Abl(T315I). GZD824 represents a promising lead candidate for development of Bcr-Abl inhibitors to overcome acquired imatinib resistance. (J Med Chem. 2013 Feb 14;56:879-94)
H-0106 Dihydrochloride is a Rho-associated coiled coil-formed protein kinase (ROCK) inhibitor that acts by exerting strong intraocular pressure (IOP)-lowering effects into the eyes of monkeys.
H-0104 Dihydrochloride is a Rho-associated coiled coil-formed protein kinase (ROCK) inhibitor that acts by exerting strong intraocular pressure (IOP)-lowering effects into the eyes of monkeys.